molecular formula C12H15NO3 B1589361 Methyl (3S)-3-acetamido-3-phenylpropanoate CAS No. 67654-58-4

Methyl (3S)-3-acetamido-3-phenylpropanoate

Cat. No.: B1589361
CAS No.: 67654-58-4
M. Wt: 221.25 g/mol
InChI Key: KAZREVDICMUGDL-NSHDSACASA-N
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Description

Methyl (3S)-3-acetamido-3-phenylpropanoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an acetamido group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3S)-3-acetamido-3-phenylpropanoate typically involves the esterification of (3S)-3-acetamido-3-phenylpropanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of immobilized catalysts can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines can replace the acetamido group to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Corresponding alcohols.

    Substitution: New derivatives with substituted acetamido groups.

Scientific Research Applications

Methyl (3S)-3-acetamido-3-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions, particularly those involving esterases and amidases.

    Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-acetamido-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes. For example, as an ester, it can be hydrolyzed by esterases to release the corresponding acid and alcohol. The acetamido group can also interact with amidases, leading to the release of acetic acid and the corresponding amine. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

    Methyl (3S)-3-amino-3-phenylpropanoate: This compound lacks the acetamido group and has an amino group instead. It is also a derivative of phenylalanine and can undergo similar reactions.

    Ethyl (3S)-3-acetamido-3-phenylpropanoate: This compound has an ethyl ester group instead of a methyl ester group. It exhibits similar chemical properties but may have different solubility and reactivity profiles.

Uniqueness: Methyl (3S)-3-acetamido-3-phenylpropanoate is unique due to the presence of both an acetamido group and a methyl ester group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

methyl (3S)-3-acetamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZREVDICMUGDL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444043
Record name Methyl (3S)-3-acetamido-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67654-58-4
Record name Methyl (βS)-β-(acetylamino)benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67654-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3S)-3-acetamido-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl (3S)-3-acetamido-3-phenylpropanoate
Reactant of Route 2
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Reactant of Route 3
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Methyl (3S)-3-acetamido-3-phenylpropanoate
Methyl (3S)-3-acetamido-3-phenylpropanoate

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